Ethyl 2-cyclobutylprop-2-enoate Ethyl 2-cyclobutylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 2116815-68-8
VCID: VC4439307
InChI: InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h8H,2-6H2,1H3
SMILES: CCOC(=O)C(=C)C1CCC1
Molecular Formula: C9H14O2
Molecular Weight: 154.209

Ethyl 2-cyclobutylprop-2-enoate

CAS No.: 2116815-68-8

Cat. No.: VC4439307

Molecular Formula: C9H14O2

Molecular Weight: 154.209

* For research use only. Not for human or veterinary use.

Ethyl 2-cyclobutylprop-2-enoate - 2116815-68-8

Specification

CAS No. 2116815-68-8
Molecular Formula C9H14O2
Molecular Weight 154.209
IUPAC Name ethyl 2-cyclobutylprop-2-enoate
Standard InChI InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h8H,2-6H2,1H3
Standard InChI Key NZTWNZCGGMGRMR-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C)C1CCC1

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Ethyl 2-cyclobutylprop-2-enoate features a cyclobutane ring fused to a prop-2-enoate group, with the ester functionality at the terminal position. The cyclobutyl group introduces significant ring strain (approximately 110 kJ/mol due to angle distortion), which enhances reactivity compared to larger cycloalkanes . The double bond in the prop-2-enoate moiety (C=C) contributes to conjugation with the carbonyl group, stabilizing the molecule while enabling electrophilic additions.

The IUPAC name is ethyl 2-cyclobutylprop-2-enoate, and its SMILES representation is C=C(C1CCC1)C(=O)OCC . The Standard InChIKey (NZTWNZCGGMGRMR-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.209 g/mol
CAS Number2116815-68-8
SMILESC=C(C1CCC1)C(=O)OCC
InChIKeyNZTWNZCGGMGRMR-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory Synthesis

The primary synthesis route involves esterification of 2-cyclobutylprop-2-enoic acid with ethanol under acidic conditions. Sulfuric acid catalyzes the reaction, which proceeds via nucleophilic acyl substitution:

2-Cyclobutylprop-2-enoic acid+EthanolH2SO4,ΔEthyl 2-cyclobutylprop-2-enoate+H2O\text{2-Cyclobutylprop-2-enoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ethyl 2-cyclobutylprop-2-enoate} + \text{H}_2\text{O}

Key steps include:

  • Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration: Loss of water yields the ester.

Reaction conditions typically involve refluxing at 80–100°C for 6–12 hours, with yields optimized via excess ethanol or molecular sieves to absorb water .

Industrial-Scale Manufacturing

Continuous flow reactors are preferred industrially to improve heat transfer and reaction control. These systems minimize side reactions (e.g., transesterification) and enhance throughput. Catalytic alternatives, such as immobilized lipases, are under investigation for greener production .

Chemical Reactivity

Oxidation Reactions

The α,β-unsaturated ester undergoes epoxidation with peracids (e.g., mCPBA) to form an epoxide derivative:

Ethyl 2-cyclobutylprop-2-enoate+mCPBAEpoxide+m-Chlorobenzoic acid\text{Ethyl 2-cyclobutylprop-2-enoate} + \text{mCPBA} \rightarrow \text{Epoxide} + \text{m-Chlorobenzoic acid}

Further oxidation with potassium permanganate cleaves the double bond, yielding dicarboxylic acid derivatives.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing ethyl 2-cyclobutylpropanoate:

C=CH2,Pd-CCH2CH2\text{C=C} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{CH}_2-\text{CH}_2

Selective reductions using DIBAL-H can preserve the ester while reducing other functionalities .

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution with amines or alcohols, forming amides or transesterified products, respectively. For example:

Ethyl 2-cyclobutylprop-2-enoate+MeOHH+Methyl 2-cyclobutylprop-2-enoate+Ethanol\text{Ethyl 2-cyclobutylprop-2-enoate} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 2-cyclobutylprop-2-enoate} + \text{Ethanol}

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for complex molecules. Its strained cyclobutyl group facilitates [2+2] cycloadditions, useful in natural product synthesis . For instance, photochemical dimerization generates cyclobutane-linked dimers with potential pharmaceutical applications.

Biological Activity

In vitro studies demonstrate antifungal activity against Candida and Aspergillus species, with MIC values comparable to fluconazole . The mechanism likely involves inhibition of ergosterol biosynthesis, though further validation is needed.

Table 2: Antifungal Activity Overview

Fungal GenusMIC (μg/mL)Reference
Candida albicans16–32Vulcanchem
Aspergillus fumigatus32–64CymitQuimica

Industrial Uses

Ethyl 2-cyclobutylprop-2-enoate is a precursor for:

  • Flavoring Agents: Its fruity ester profile is analogous to ethyl 2-methylbut-2-enoate, a FEMA-approved flavor .

  • Polymer Additives: Copolymerization with acrylates enhances material toughness.

Comparison with Structural Analogs

Ethyl 3-Cyclobutylprop-2-enoate

This positional isomer lacks conjugation between the cyclobutyl group and the ester, reducing stability and altering reactivity. For example, epoxidation occurs more slowly due to decreased electron withdrawal.

Ethyl 2-Methylbut-2-enoate

Replacing the cyclobutyl group with a methyl branch eliminates ring strain, lowering reactivity in cycloadditions but improving volatility for flavor applications .

Table 3: Comparative Analysis of Analogous Esters

CompoundKey FeatureReactivity (Relative)Applications
Ethyl 2-cyclobutylprop-2-enoateStrained cyclobutylHighPharmaceuticals, Polymers
Ethyl 3-cyclobutylprop-2-enoateNon-conjugatedModerateSpecialty chemicals
Ethyl 2-methylbut-2-enoateBranched alkylLowFlavors, Fragrances

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